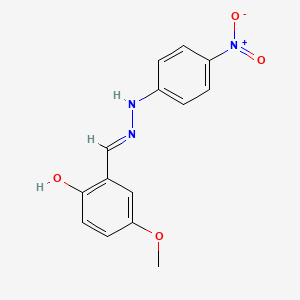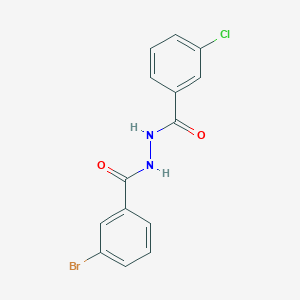![molecular formula C19H29NO B6120732 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol, also known as PCP-OH, is a synthetic compound that has been studied for its potential pharmacological properties. PCP-OH is a derivative of phencyclidine (PCP), a dissociative anesthetic that was originally developed as a veterinary anesthetic in the 1950s. PCP-OH has been found to have similar effects to PCP, but with fewer side effects.
Mécanisme D'action
The mechanism of action of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol is not fully understood, but it is thought to involve the modulation of the NMDA receptor. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been found to bind to the receptor with high affinity, which may result in the inhibition of glutamate release.
Biochemical and Physiological Effects
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which may be responsible for its anxiolytic and antidepressant effects. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has also been found to increase the release of serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has a short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol. One area of interest is the potential use of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol as a treatment for depression and anxiety disorders. Another area of interest is the development of new compounds based on 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol and its effects on the brain.
Méthodes De Synthèse
The synthesis of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol involves the reduction of PCP using sodium borohydride. The resulting product is then purified using chromatography. The yield of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol is typically around 50%.
Applications De Recherche Scientifique
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been studied for its potential use as a research tool in the field of neuroscience. It has been found to have affinity for the NMDA receptor, which is involved in learning and memory. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has also been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-[1-(4-phenylcyclohexyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-15-13-18-8-4-5-14-20(18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-3,6-7,17-19,21H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZSDGPQYGTUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)


![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)

![6-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6120706.png)
![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)